molecular formula C21H12FNO4 B2481076 (Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-fluorobenzoate CAS No. 622802-00-0

(Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-fluorobenzoate

Cat. No.: B2481076
CAS No.: 622802-00-0
M. Wt: 361.328
InChI Key: LZZLCNPPMSIEQE-GRSHGNNSSA-N
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Description

(Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-fluorobenzoate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a benzofuran ring fused with a pyridine moiety and a fluorobenzoate ester group. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and pharmacology.

Preparation Methods

The synthesis of (Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-fluorobenzoate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3-pyridinecarboxaldehyde with 2,3-dihydrobenzofuran-6-carboxylic acid under basic conditions to form the intermediate compound. This intermediate is then esterified with 4-fluorobenzoic acid in the presence of a suitable catalyst to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

(Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-fluorobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The fluorine atom in the benzoate group can be substituted with other nucleophiles like amines or thiols under appropriate conditions, leading to the formation of new derivatives. Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts like palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-fluorobenzoate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

    Biological Studies: It is used in biological assays to investigate its effects on various cellular pathways and its potential as a therapeutic agent.

    Industrial Applications: The compound’s unique structure makes it a candidate for use in the synthesis of advanced materials and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of (Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-fluorobenzoate involves its interaction with specific molecular targets within the cell. The compound is known to inhibit certain enzymes and proteins involved in cellular processes, leading to the disruption of normal cellular functions. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects. The exact molecular pathways and targets are still under investigation and may vary depending on the specific biological context.

Comparison with Similar Compounds

(Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-fluorobenzoate can be compared with other similar compounds such as:

    Benzofuran Derivatives: Compounds like 2,3-dihydrobenzofuran and its derivatives share a similar core structure but differ in their functional groups and biological activities.

    Pyridine Derivatives: Compounds like 3-pyridinecarboxaldehyde and its derivatives have similar pyridine moieties but differ in their overall structure and reactivity.

    Fluorobenzoate Esters: Compounds like methyl 4-fluorobenzoate share the fluorobenzoate ester group but differ in their core structure and chemical properties. The uniqueness of this compound lies in its combination of these structural elements, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

[(2Z)-3-oxo-2-(pyridin-3-ylmethylidene)-1-benzofuran-6-yl] 4-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12FNO4/c22-15-5-3-14(4-6-15)21(25)26-16-7-8-17-18(11-16)27-19(20(17)24)10-13-2-1-9-23-12-13/h1-12H/b19-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZZLCNPPMSIEQE-GRSHGNNSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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